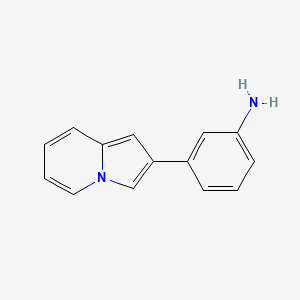

3-(Indolizin-2-yl)aniline

Description

Historical Context and Evolution of Indolizine (B1195054) Chemistry Research

The journey of indolizine chemistry began in 1890 when Italian chemist Angeli first reported a related imine-anhydride and proposed the name "pyrindole" for the parent base. rsc.orgtandfonline.com However, it was not until 1912 that Scholtz accomplished the first synthesis of the parent indolizine, which he initially named "pyrrocoline." rsc.orgtandfonline.com Early methods, such as those developed by Scholtz, Diels, and Alder, often resulted in low yields. rsc.org A significant advancement came in 1957 when Boekelheide and Windgassen reported a more efficient synthesis, achieving a 50% yield through the pyrolysis of 3-(2-pyridyl)-l-propanol. rsc.org

Over the decades, research has evolved from fundamental synthesis to exploring the diverse applications of indolizine derivatives. Key synthetic strategies that have been developed include the Tschitschibabin reaction and 1,3-dipolar cycloadditions. rsc.orgnih.gov The growing interest in their fluorescent properties has propelled research into their use as organic light-emitting diode (OLED) materials, fluorescent probes, and sensors. rsc.orgacs.org Furthermore, the biological potential of indolizines has been increasingly recognized, with studies exploring their anti-inflammatory, antimicrobial, and anticancer properties. nih.govbldpharm.com

Structural Features and Unique Electronic Configuration of Indolizine Systems

Indolizine is a bicyclic aromatic compound consisting of a fused pyridine (B92270) and pyrrole (B145914) ring, with the nitrogen atom at the bridgehead position. youtube.comjst.go.jp This arrangement results in a planar, 10-π electron system, which is isoelectronic with indole (B1671886). researchgate.netacs.org The electronic structure of indolizine is characterized by a π-electron-rich five-membered pyrrole ring and a π-electron-deficient six-membered pyridine ring. researchgate.netnih.gov

This electronic distribution has significant implications for its reactivity. The pyrrole ring is susceptible to electrophilic attack, with the C-3 position being the most reactive site. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations have confirmed that the Highest Occupied Molecular Orbital (HOMO) is largely located on the pyrrole ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly on the pyridine ring. nih.govresearchgate.net This separation of frontier orbitals contributes to the unique photophysical properties of indolizine derivatives, including their characteristic fluorescence. rsc.orgacs.org The bond lengths in the indolizine system show a notable alternation between single and double bonds, suggesting a degree of tetraene-like character. nih.govnih.gov

Overview of Research Directions in Indolizine Chemistry

Current research in indolizine chemistry is multifaceted, spanning organic synthesis, materials science, and medicinal chemistry. nih.govresearchgate.net A major focus remains on the development of novel and efficient synthetic methodologies to access functionalized indolizine scaffolds. researchgate.netresearchgate.net This includes the use of various catalytic systems, such as palladium, copper, and gold, to facilitate bond formation and cyclization reactions. researchgate.net Green chemistry approaches, including microwave-assisted synthesis and solvent-free reactions, are also being explored to improve the efficiency and sustainability of these processes. youtube.comresearchgate.net

In materials science, the inherent fluorescence of many indolizine derivatives is being harnessed for the development of advanced materials. bldpharm.com Research is actively pursuing their application as:

Organic Light-Emitting Diodes (OLEDs): Aryl-substituted indolizines are being investigated as blue-emitting materials.

Fluorescent Sensors: Their sensitivity to the chemical environment makes them suitable for detecting metal ions and changes in pH. rsc.org

Bioimaging Probes: The strong fluorescence allows for their use in cell labeling and imaging. rsc.org

Rationale for Investigating 3-(Indolizin-2-yl)aniline as a Model System

The compound This compound serves as an excellent model system for studying the properties of aryl-substituted indolizines. This specific structure incorporates the core indolizine scaffold substituted at the 2-position with an aniline (B41778) moiety. The aniline group, with its amino functionality, can act as an electron-donating group and a site for further chemical modification.

Synthesis and Reactivity: Developing efficient synthetic routes to this compound and understanding its reactivity patterns.

Spectroscopic and Photophysical Properties: Characterizing its absorption and emission properties to evaluate its potential as a fluorophore. The presence of the aniline group is expected to modulate the HOMO-LUMO gap and influence the fluorescence characteristics.

Structure-Property Relationships: By studying this well-defined structure, fundamental insights can be gained into how substituent effects can be used to tune the electronic and optical properties of indolizine-based materials.

The data gathered from the study of This compound can provide a valuable foundation for the rational design of more complex indolizine derivatives with tailored properties for specific applications in materials science and beyond.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-indolizin-2-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c15-13-5-3-4-11(8-13)12-9-14-6-1-2-7-16(14)10-12/h1-10H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWIZLJDKPHLNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN2C=C1)C3=CC(=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 3 Indolizin 2 Yl Aniline

Electrophilic Aromatic Substitution Reactions on the Indolizine (B1195054) Core

Electrophilic substitution is a cornerstone of indolizine chemistry. Molecular orbital calculations and experimental evidence consistently show that the indolizine nucleus is π-excessive, with the highest electron density located at the C-3 position of the five-membered ring, followed by the C-1 position. Consequently, electrophilic attack occurs preferentially at C-3, and if that position is occupied, it typically proceeds at C-1.

For 3-(Indolizin-2-yl)aniline, the aniline (B41778) substituent at the C-2 position significantly influences the outcome of electrophilic aromatic substitution reactions on the indolizine core. The primary sites for electrophilic attack on an unsubstituted indolizine are C-3 and C-1. The presence of the 2-aryl group introduces notable steric hindrance around the adjacent C-1 and C-3 positions.

The table below summarizes common electrophilic substitution reactions on the indolizine core, illustrating the strong preference for C-3 and C-1 functionalization.

| Reaction Type | Electrophile | Typical Position of Substitution |

| Acylation | Acid Anhydrides | C-3 |

| Vilsmeier-Haack Formylation | POCl₃/DMF | C-3, C-1 |

| Nitration | Nitrating Agents | C-3, C-1 |

| Halogenation | NBS, SO₂Cl₂ | C-3, C-1 |

| Azo Coupling | Arenediazonium Salts | C-3 (or C-1 if C-3 is blocked) |

| Mannich Reaction | Formaldehyde/Amine | C-1, C-3 chim.it |

Given that this compound possesses a substituent at C-2, functionalization strategies focus on the still highly reactive C-1 and C-3 positions.

Direct C-3 Functionalization : As the most electron-rich position, C-3 is the primary target for most electrophiles. rsc.orgrsc.org Reactions such as Vilsmeier-Haack formylation, acylation, and halogenation would be expected to yield the corresponding 3-substituted derivatives of this compound. Indium(III)-catalyzed three-component reactions involving amines and aldehydes have also been developed for the post-functionalization of the C-3 position of indolizines. rsc.org

C-1 Functionalization : To achieve selective functionalization at the C-1 position, the more reactive C-3 position must be either sterically hindered or already substituted. In the case of this compound, direct C-1 substitution can sometimes be achieved, although it often competes with C-3 substitution. Azo coupling, for example, will occur at C-1 if the C-3 position is already occupied. More advanced strategies, such as directed C-H activation, can provide a more controlled route to C-1 functionalization.

Nucleophilic Additions and Substitutions

The π-excessive nature of the indolizine ring makes it inherently resistant to nucleophilic attack. However, specific transformations can be achieved under forcing conditions or through activation of the ring. One of the most effective methods for nucleophilic-type functionalization is through directed metallation, specifically lithiation.

While direct lithiation of the parent indolizine can be complex, studies on 2-substituted indolizines have demonstrated a remarkable regioselectivity. For instance, 2-phenylindolizine (B189232) undergoes direct and selective lithiation at the C-5 position of the six-membered pyridine (B92270) ring upon treatment with n-butyllithium (n-BuLi). nih.gov This lithiated intermediate can then be trapped with various electrophiles to introduce functionality at a position typically unreactive towards electrophilic substitution. It is expected that this compound would behave similarly, allowing for functionalization at the C-5 position.

The following table details the functionalization of 2-phenylindolizine via this lithiation-electrophile quench sequence, which serves as a model for the expected reactivity of this compound. nih.gov

| Electrophile | Reagent | Product (Substituent at C-5) |

| Formyl | N,N-Dimethylformamide (DMF) | -CHO |

| Iodo | Iodine (I₂) | -I |

| Benzoyl | Benzoyl Chloride | -COPh |

| Carboxyl | Carbon Dioxide (CO₂) | -COOH |

| Trimethylsilyl | Trimethylsilyl Chloride (TMSCl) | -Si(CH₃)₃ |

Cycloaddition Reactions Involving the Indolizine System (e.g., [8+2] Cycloadditions)

The indolizine system possesses a unique electronic structure that allows it to participate as an 8π component in pericyclic reactions, most notably in [8+2] cycloadditions. proquest.comresearchgate.net This reaction provides a powerful method for the synthesis of cycl[3.2.2]azine ring systems. mdpi.com The reaction typically involves treating the indolizine with an electron-deficient alkyne or alkene, which serves as the 2π component. proquest.com

Indolizines bearing substituents at the C-2 position, such as 2-phenylindolizine and 2-methylindolizine, are known to readily undergo [8+2] cycloaddition with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD). mdpi.com Therefore, this compound is expected to be a suitable substrate for this transformation, reacting with activated alkynes to form complex polycyclic aromatic compounds. The reaction is often facilitated by heating in the presence of a catalyst such as palladium on carbon (Pd-C). mdpi.com

| Indolizine Reactant | Dienophile | Conditions | Product Type |

| Indolizine | DMAD | Toluene, Pd-C, Heat | Cycl[3.2.2]azine mdpi.com |

| 2-Phenylindolizine | DMAD | Toluene, Pd-C, Heat | Phenyl-substituted Cycl[3.2.2]azine mdpi.com |

| 2-Methylindolizine | DMAD | Toluene, Pd-C, Heat | Methyl-substituted Cycl[3.2.2]azine mdpi.com |

| Imidazo[1,2-a]pyridine | DMAD | Pd-C, Heat | Aza-analog of Cycl[3.2.2]azine mdpi.com |

Metal-Catalyzed Transformations and C-H Activation for Further Derivatization

Modern synthetic chemistry has increasingly relied on transition metal-catalyzed C-H activation to functionalize otherwise unreactive positions on aromatic rings. researchgate.net The indolizine nucleus has proven to be an excellent substrate for such transformations. researchgate.net These methods provide powerful and often highly regioselective routes for forming new carbon-carbon and carbon-heteroatom bonds, complementing classical electrophilic substitution reactions. researchgate.net

For a 2-substituted indolizine like this compound, C-H activation can be directed to several positions:

C-3 and C-1 Positions : Palladium, rhodium, and iridium catalysts are frequently used to activate the C-H bonds at the electron-rich C-3 and C-1 positions for coupling with various partners, including aryl halides, alkynes, and alkenes. researchgate.net

Pyridine Ring (C-5 to C-8) : Functionalization of the six-membered ring is more challenging due to its lower intrinsic reactivity. However, the use of directing groups or specific catalysts can achieve C-H activation at these sites. nih.gov

Aniline Ring : The amino group on the phenyl substituent can itself act as a directing group in ortho-metallation reactions, potentially allowing for selective functionalization of the aniline ring, although this falls outside the scope of derivatization of the indolizine core itself.

The table below provides examples of metal-catalyzed C-H functionalization reactions applied to the indolizine scaffold.

| Reaction Type | Catalyst System | Position Functionalized | Coupling Partner |

| Arylation | Pd(OAc)₂ | C-3 | Aryl Halides |

| Alkenylation | Rh(III) complexes | C-3 | Alkenes |

| Borylation | Ir complexes | C-3 | B₂pin₂ |

| Annulation | Cu(I) salts | C-1, C-8 | Alkenyldiazoacetates acs.org |

Oxidation and Reduction Chemistry of the Indolizine and Aniline Moieties

The presence of two redox-active moieties in this compound—the electron-rich indolizine core and the aniline functionality—suggests a complex oxidation and reduction profile.

Oxidation :

Aniline Moiety : The aniline portion of the molecule is highly susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, anilines can be converted to a variety of products, including nitrobenzenes, benzoquinones, or polymeric materials like polyaniline. openaccessjournals.com One-electron oxidation of aniline generates the corresponding radical cation. nih.gov

Indolizine Moiety : The indolizine ring is also prone to oxidation, and many simple indolizines are noted to be sensitive to air and light. Strong oxidizing agents can lead to ring-opening or complex decomposition products.

Selective oxidation of one moiety in the presence of the other would be a significant synthetic challenge. Mild oxidants might preferentially attack the aniline nitrogen or the C-3 position of the indolizine ring.

Reduction :

Aniline Moiety : The aniline ring is already in a reduced state and is generally stable to typical reducing conditions. However, under specific circumstances, such as one-electron reduction, the tautomeric equilibrium can be dramatically shifted to favor imine tautomers. nih.gov

Indolizine Moiety : The indolizine nucleus can be reduced, typically via catalytic hydrogenation. This process usually results in the selective reduction of the six-membered pyridine ring, leaving the five-membered pyrrole (B145914) ring intact, to yield tetrahydroindolizine derivatives.

| Moiety | Transformation | Reagents | Expected Product Feature |

| Aniline | Oxidation | Strong Oxidants (e.g., KMnO₄) | Oxidation of amino group (e.g., to nitro) or ring openaccessjournals.com |

| Indolizine | Oxidation | Air, Light, Oxidizing Agents | Potential decomposition or formation of oxidized species |

| Indolizine | Reduction | H₂, Pd/C (Catalytic Hydrogenation) | Reduction of the pyridine ring to form a tetrahydroindolizine |

| Aniline | One-Electron Reduction | Reducing Agents, Electrochemical | Formation of radical anion, shift in tautomeric equilibrium nih.gov |

Derivatization Strategies on the Aniline Nitrogen and Aromatic Ring

The presence of a primary aromatic amine group and two susceptible aromatic rings in this compound allows for a variety of derivatization reactions. These transformations can be broadly categorized into reactions at the aniline nitrogen and electrophilic substitutions on the aromatic rings.

Derivatization of the Aniline Nitrogen

The lone pair of electrons on the aniline nitrogen atom makes it a nucleophilic center, susceptible to reactions with various electrophiles. Key derivatization strategies include acylation, alkylation, sulfonylation, and diazotization.

Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base is expected to yield the corresponding N-acylated derivatives. This reaction serves to introduce a carbonyl group, which can modulate the electronic properties of the aniline moiety and provide a handle for further functionalization.

Alkylation: N-alkylation of the aniline nitrogen can be achieved using alkyl halides. This introduces alkyl groups that can influence the steric and electronic environment of the molecule, potentially impacting its biological activity.

Sulfonylation: Treatment of this compound with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base would lead to the formation of the corresponding sulfonamide. Sulfonamides are a common motif in many pharmaceutical compounds.

Diazotization and Azo Coupling: The primary amino group of this compound can be converted into a diazonium salt upon treatment with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium. While this specific reaction for this compound is not extensively documented in readily available literature, a general procedure for the diazotization of aniline derivatives involves their reaction with reagents like tetrafluoroboric acid (HBF4) and tert-butylnitrite. ijpcbs.com The resulting 3-(indolizin-2-yl)benzenediazonium salt is a versatile intermediate. These diazonium salts are electrophiles and can react with electron-rich aromatic compounds, such as phenols and other anilines, in azo coupling reactions to form highly colored azo compounds. ijpcbs.com For instance, the coupling of a diazonium salt with an indolizine derivative proceeds rapidly to yield the corresponding azoindolizine. ijpcbs.com

| Reaction Type | Typical Reagents | Expected Product |

|---|---|---|

| Acylation | Acetyl chloride, Acetic anhydride | N-(3-(indolizin-2-yl)phenyl)acetamide |

| Alkylation | Methyl iodide, Ethyl bromide | N-alkyl-3-(indolizin-2-yl)aniline |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(3-(indolizin-2-yl)phenyl)-4-methylbenzenesulfonamide |

| Diazotization | NaNO₂, HCl or HBF₄, tert-butylnitrite | 3-(indolizin-2-yl)benzenediazonium salt |

| Azo Coupling | 3-(indolizin-2-yl)benzenediazonium salt + Phenol | 4-((3-(indolizin-2-yl)phenyl)diazenyl)phenol |

Derivatization of the Aromatic Ring

The aniline ring in this compound is activated towards electrophilic aromatic substitution by the electron-donating amino group, which directs incoming electrophiles to the ortho and para positions. The indolizine ring system is also electron-rich and prone to electrophilic attack, primarily at the C3 and C1 positions. The regioselectivity of these reactions on the complete this compound molecule would depend on the specific reaction conditions and the nature of the electrophile.

Halogenation: Direct halogenation of anilines can be challenging due to over-reaction and oxidation. However, controlled monohalogenation is often achievable. The introduction of halogen atoms (Cl, Br, I) can significantly alter the electronic and lipophilic properties of the molecule and provide a site for further cross-coupling reactions.

Nitration: The introduction of a nitro group onto the aromatic ring is a common synthetic transformation. However, direct nitration of anilines with strong acids can lead to oxidation and the formation of undesired byproducts. A common strategy to circumvent this is to first protect the amino group via acylation, perform the nitration, and then deprotect the amino group.

Formylation: The Vilsmeier-Haack reaction is a mild method for the formylation of activated aromatic rings. This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO). This aldehyde functionality can then be used in a variety of subsequent chemical transformations.

| Reaction Type | Typical Reagents | Potential Product(s) | Favored Position(s) |

|---|---|---|---|

| Bromination | Br₂, Acetic acid | Bromo-3-(indolizin-2-yl)aniline | ortho/para to -NH₂ on aniline ring; C3/C1 on indolizine ring |

| Nitration | HNO₃, H₂SO₄ (with preceding N-protection) | Nitro-3-(indolizin-2-yl)aniline | ortho/para to -NH₂ on aniline ring; C3/C1 on indolizine ring |

| Formylation (Vilsmeier-Haack) | POCl₃, DMF | Formyl-3-(indolizin-2-yl)aniline | para to -NH₂ on aniline ring; C3/C1 on indolizine ring |

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Indolizin 2 Yl Aniline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR spectroscopy provides initial, crucial information about the electronic environment of protons and their connectivity through spin-spin coupling. hw.ac.uk In 3-(indolizin-2-yl)aniline, the spectrum is divided into distinct regions corresponding to the protons of the indolizine (B1195054) core and the aniline (B41778) ring.

The protons of the indolizine moiety typically resonate at characteristic chemical shifts. For instance, H-5 is often the most deshielded proton of the pyridine (B92270) ring portion due to the influence of the bridgehead nitrogen, appearing as a doublet at a downfield chemical shift. nipne.ro The protons H-1, H-3, H-6, H-7, and H-8 also show distinct signals, with their multiplicity and coupling constants providing direct evidence of their neighboring protons. rsc.orgubc.ca The analysis of these coupling patterns (e.g., doublets, triplets, doublet of doublets) is fundamental to establishing the substitution pattern on the indolizine ring. orgchemboulder.comresearchgate.net

The protons on the aniline ring exhibit a pattern characteristic of a 1,3-disubstituted (meta-substituted) benzene (B151609) ring. These protons typically appear in the aromatic region of the spectrum. The amino (-NH₂) protons can appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. rsc.org

Table 1: Expected ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Data is estimated based on known values for substituted indolizines and anilines.

| Proton | Expected δ (ppm) | Multiplicity | Expected J (Hz) |

|---|---|---|---|

| H-1 (Indolizine) | ~7.0-7.5 | s or d | ~2-3 |

| H-3 (Indolizine) | ~6.5-7.0 | s or d | ~2-3 |

| H-5 (Indolizine) | ~8.0-8.5 | d | ~7.0 |

| H-6 (Indolizine) | ~6.8-7.2 | t or dd | ~7.0, ~1.0 |

| H-7 (Indolizine) | ~7.2-7.6 | t or dd | ~8.0, ~7.0 |

| H-8 (Indolizine) | ~7.5-8.0 | d | ~8.0 |

| H-2' (Aniline) | ~7.0-7.2 | s or d | ~2.0 |

| H-4' (Aniline) | ~6.8-7.0 | dd | ~8.0, ~2.0 |

| H-5' (Aniline) | ~7.1-7.3 | t | ~8.0 |

| H-6' (Aniline) | ~6.7-6.9 | d | ~8.0 |

| -NH₂ | ~3.5-5.0 | br s | N/A |

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of the molecule. organicchemistrydata.org In proton-decoupled ¹³C NMR spectra, each unique carbon atom appears as a single line, and the chemical shift provides information about its electronic environment and hybridization state. researchgate.net For this compound, distinct signals are expected for the nine carbons of the indolizine system and the six carbons of the aniline ring. nipne.romdpi.com

The quaternary carbons, such as the bridgehead C-9 of the indolizine and the substituted C-2 (indolizine) and C-1' and C-3' (aniline), can be distinguished from protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT) or by their absence in an Attached Proton Test (APT) spectrum. organicchemistrydata.org The chemical shifts of the indolizine carbons are influenced by the nitrogen atom, while the aniline carbon shifts are affected by the amino group and the point of attachment to the indolizine ring. mdpi.com

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound Data is estimated based on known values for substituted indolizines and anilines.

| Carbon | Expected δ (ppm) |

|---|---|

| C-1 (Indolizine) | ~110-115 |

| C-2 (Indolizine) | ~135-140 |

| C-3 (Indolizine) | ~105-110 |

| C-5 (Indolizine) | ~120-125 |

| C-6 (Indolizine) | ~115-120 |

| C-7 (Indolizine) | ~125-130 |

| C-8 (Indolizine) | ~110-115 |

| C-9 (Indolizine) | ~130-135 |

| C-1' (Aniline) | ~130-135 |

| C-2' (Aniline) | ~115-120 |

| C-3' (Aniline) | ~145-150 |

| C-4' (Aniline) | ~118-122 |

| C-5' (Aniline) | ~128-132 |

| C-6' (Aniline) | ~114-118 |

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for the complete and unambiguous assignment of complex structures like this compound. slideshare.netajmrhs.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. scribd.com Cross-peaks in the COSY spectrum connect protons that are scalar-coupled, allowing for the tracing of proton networks within the indolizine and aniline rings separately. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). princeton.edu It is a highly sensitive method to definitively assign the chemical shifts of protonated carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two to four bonds (²J_CH and ³J_CH). scribd.com It is crucial for identifying the connectivity between different spin systems and for assigning quaternary carbons, which are not observed in HSQC spectra. For example, correlations from the aniline protons to the indolizine C-2 would confirm the linkage between the two ring systems. nipne.ro

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of whether they are connected through bonds. princeton.edu Cross-peaks in a NOESY spectrum arise from through-space dipolar interactions. This is particularly useful for determining the relative orientation of the two rings and for distinguishing between isomers. researchgate.net

The bond connecting the indolizine and aniline rings is a single bond, around which rotation can occur. Variable Temperature (VT) NMR studies can provide insight into the dynamics of this rotation. ox.ac.uk At room temperature, if the rotation is fast on the NMR timescale, the spectrum will show time-averaged signals for the protons and carbons near the linkage. rsc.org

By lowering the temperature, the rotation can be slowed. If the rotational barrier is sufficiently high, the molecule may exist as distinct, slowly interconverting conformers (rotamers). rsc.org This would lead to the broadening and eventual splitting of specific NMR signals into separate sets of peaks for each conformer at low temperatures. ox.ac.uk Analysis of the spectra at different temperatures allows for the calculation of the energy barrier to rotation (Gibbs free energy of activation, ΔG‡). core.ac.uk

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.com The resulting spectra serve as a molecular "fingerprint" and provide information about the functional groups present. libretexts.org

For this compound, key vibrational modes include:

N-H Stretching: The primary amine (-NH₂) group of the aniline moiety will show characteristic symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

Aromatic C-H Stretching: These vibrations for both the indolizine and aniline rings are expected to appear above 3000 cm⁻¹.

C=C and C=N Stretching: The skeletal vibrations of the aromatic rings, involving C=C and C=N bond stretching, occur in the 1400-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group is typically observed around 1600 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond of the aniline is expected in the 1250-1350 cm⁻¹ range.

C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can be diagnostic of the substitution pattern on the aromatic rings.

Density functional theory (DFT) calculations are often employed to compute theoretical vibrational frequencies, which aids in the assignment of the experimental IR and Raman bands to specific normal modes of vibration. rsc.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (asymmetric & symmetric) | 3500 - 3300 |

| Aromatic C-H Stretch | 3100 - 3000 |

| N-H Bend | 1650 - 1580 |

| Aromatic C=C and C=N Stretch | 1620 - 1450 |

| Aromatic C-N Stretch | 1350 - 1250 |

| Aromatic C-H Out-of-Plane Bend | 900 - 700 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by intense absorption bands in the UV region, arising from π → π* transitions within the conjugated indolizine and aniline aromatic systems. nih.gov

Analysis of Electronic Transitions and Absorption Maxima

The electronic absorption spectra of indolizine derivatives are characterized by intense bands in the UV-visible region. These absorptions are primarily attributed to spin-allowed π→π* electronic transitions within the conjugated aromatic system. For 2-aryl-indolizine systems, the lowest energy absorption band is typically associated with a transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Studies on various 2-aryl-5-carbonyl indolizines show broad absorption ranges between 300-500 nm, with specific maxima located between 362 and 426 nm. researchgate.net The position of the absorption maximum (λmax) is influenced by the nature of the substituent on the aryl ring and other positions of the indolizine core. The presence of the aniline group in this compound, which acts as an electron-donating group (auxochrome), is expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted 2-phenylindolizine (B189232), due to a decrease in the HOMO-LUMO energy gap.

| Compound Structure | Substituents | Solvent | Absorption Maxima (λmax, nm) |

|---|---|---|---|

| 2-Aryl-5-carbonyl indolizine | Aryl = Phenyl; Carbonyl = Acetyl | Methanol (B129727) | 397 |

| 2-Aryl-5-carbonyl indolizine | Aryl = 4-Methoxyphenyl; Carbonyl = Acetyl | Methanol | 410 |

| 2-Aryl-5-carbonyl indolizine | Aryl = 4-Nitrophenyl; Carbonyl = Acetyl | Methanol | 426 |

| 2-Aryl-5-cyano indolizine | Aryl = Phenyl | Methanol | 363 |

Data derived from studies on 2-aryl-5-carbonyl and 2-aryl-5-cyano indolizines. researchgate.net

Determination of Molar Extinction Coefficients

The molar extinction coefficient (ε), also known as molar absorptivity, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law. High molar extinction coefficients are characteristic of allowed electronic transitions, such as the π→π* transitions observed in indolizine systems.

For 2-aryl-indolizine derivatives, the molar absorptivity coefficients are typically in the order of 104 M-1cm-1, confirming the high probability of the π→π* electronic transitions. researchgate.net This property is crucial for applications where strong light absorption is required, such as in light-harvesting materials or as absorbers in fluorescence sensing systems.

| Compound Structure | Substituents | Solvent | ε (M-1cm-1) at λmax |

|---|---|---|---|

| 2-Aryl-5-carbonyl indolizine | Aryl = Phenyl; Carbonyl = Acetyl | Methanol | 16,200 |

| 2-Aryl-5-carbonyl indolizine | Aryl = 4-Methoxyphenyl; Carbonyl = Acetyl | Methanol | 20,100 |

| 2-Aryl-5-carbonyl indolizine | Aryl = 4-Nitrophenyl; Carbonyl = Acetyl | Methanol | 25,700 |

| 2-Aryl-5-cyano indolizine | Aryl = Phenyl | Methanol | 17,900 |

Data derived from studies on 2-aryl-5-carbonyl and 2-aryl-5-cyano indolizines. researchgate.net

Fluorescence and Photoluminescence Spectroscopy

Investigation of Emission Maxima and Stokes Shifts

Following excitation, this compound systems are expected to exhibit strong fluorescence. The wavelength of maximum emission (λem) and the Stokes shift—the difference in energy between the absorption and emission maxima—are key characteristics. Large Stokes shifts are desirable in many applications, such as fluorescence microscopy and sensing, as they facilitate the separation of the emission signal from the excitation light.

For 2-aryl-5-carbonyl indolizines, fluorescence emission is typically observed in the range of 485–548 nm. researchgate.net The Stokes shift in these systems is significant, often exceeding 80 nm (or >4000 cm-1), which is indicative of a substantial change in geometry and electronic distribution between the ground and excited states. This is characteristic of molecules with intramolecular charge transfer (ICT) character, where the excited state is significantly more polar than the ground state. The large Stokes shifts can be partly attributed to a considerable change in the dipole moment of the molecule upon excitation. researchgate.net

| Compound Substituents | λabs (nm) | λem (nm) | Stokes Shift (nm) | Stokes Shift (cm-1) |

|---|---|---|---|---|

| Aryl = Phenyl; Carbonyl = Acetyl | 397 | 485 | 88 | 4598 |

| Aryl = 4-Methoxyphenyl; Carbonyl = Acetyl | 410 | 496 | 86 | 4197 |

| Aryl = 4-Nitrophenyl; Carbonyl = Acetyl | 426 | 548 | 122 | 5085 |

Calculated from data presented for 2-aryl-5-carbonyl indolizines. researchgate.net

Measurement of Quantum Yields

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. Indolizine and its derivatives are known for their high fluorescence quantum yields. researchgate.netnih.gov For instance, some 2-oxo-pyrano[2,3-b]indolizines exhibit quantum yields reaching as high as 0.92. rsc.orgresearchgate.net

The quantum yield of this compound will be influenced by the competition between radiative decay (fluorescence) and non-radiative decay pathways. The aniline substituent can potentially decrease the quantum yield through non-radiative pathways such as photoinduced electron transfer (PET), which is discussed in section 4.4.4. However, the rigid indolizine core generally favors high fluorescence efficiency by minimizing non-radiative decay through vibrational relaxation.

| Compound System | Solvent | Quantum Yield (Φf) |

|---|---|---|

| 2-Oxo-pyrano[3,2-b]indolizine derivative | DCM | 0.92 |

| Ethyl 3-(4-biphenylyl)-7-(3,4-dimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate | Chloroform:Acetonitrile (B52724) | 0.55 |

| 2-Aryl-5-carbonyl indolizine derivative | Methanol | 0.20 |

Data from various indolizine and related N-bridgehead systems. researchgate.netresearchgate.netresearchgate.net

Solvent Effects on Photophysical Properties

The photophysical properties of molecules with ICT character, such as this compound, are often highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. Generally, as solvent polarity increases, the more polar excited state is stabilized to a greater extent than the less polar ground state. This leads to a decrease in the energy of the emission, resulting in a bathochromic (red) shift of the fluorescence spectrum. The absorption spectrum is typically less affected.

This behavior can be described by the Lippert-Mataga equation, which correlates the Stokes shift to the orientation polarizability of the solvent. nih.govmdpi.com A linear relationship in a Lippert-Mataga plot indicates that the solvatochromic shift is primarily due to a change in the dipole moment of the fluorophore upon excitation and its interaction with the solvent's dielectric continuum. Deviations from linearity can suggest specific solute-solvent interactions, such as hydrogen bonding. nih.govmdpi.com For this compound, it is anticipated that an increase in solvent polarity will cause a significant red shift in the emission maximum and an increase in the Stokes shift, consistent with an ICT-stabilized excited state.

Mechanisms of Fluorescence Quenching

Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. For this compound, a primary potential mechanism for quenching is intramolecular photoinduced electron transfer (PET). Aniline and its derivatives are well-known electron donors. nih.govfigshare.comresearchgate.net In the this compound system, upon photoexcitation of the indolizine fluorophore, an electron can be transferred from the attached aniline moiety (donor) to the excited indolizine core (acceptor).

This PET process provides a rapid, non-radiative pathway for the excited state to return to the ground state, thus quenching fluorescence. nih.gov The feasibility of PET is governed by the change in Gibbs free energy (ΔGET), which can be estimated using the Rehm-Weller equation. If ΔGET is negative, the electron transfer process is thermodynamically favorable and likely to occur. nih.govresearchgate.net The efficiency of PET quenching can be influenced by the solvent polarity, as polar solvents can stabilize the resulting charge-separated state.

Other quenching mechanisms could include collisional (dynamic) quenching, where an external molecule deactivates the excited state through contact, and static quenching, which involves the formation of a non-fluorescent complex in the ground state. nih.govresearchgate.net In concentrated solutions, aggregation-caused quenching may also occur, where interactions between molecules in aggregates lead to non-radiative decay. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound (C₁₄H₁₂N₂), high-resolution mass spectrometry (HRMS) provides the precise molecular weight, confirming its elemental composition.

The molecular formula of this compound is C₁₄H₁₂N₂ smolecule.com. This corresponds to a theoretical monoisotopic mass of approximately 208.1000 Da. In a typical mass spectrum, this compound would exhibit a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 208 or 209, respectively, depending on the ionization technique employed (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

The fragmentation of this compound under mass spectrometric conditions can provide valuable structural information. While specific experimental fragmentation data for this exact molecule is not extensively published, patterns can be inferred from the known stability of the indolizine and aniline rings. Common fragmentation pathways for related heterocyclic aromatic compounds involve the loss of small, stable neutral molecules or radical species.

Expected Fragmentation Data:

Molecular Ion (M⁺): The most intense or one of the most intense peaks, confirming the molecular weight.

Key Fragments: Fission of the bond between the indolizine and aniline rings, or fragmentation within the aniline ring (e.g., loss of HCN from the aniline portion), could lead to characteristic daughter ions.

Table 1: Hypothetical Mass Spectrometry Data for this compound

| Ion | m/z (Hypothetical) | Description |

|---|---|---|

| [C₁₄H₁₂N₂]⁺ | 208.10 | Molecular Ion (M⁺) |

| [C₁₄H₁₁N₂]⁺ | 207.09 | Loss of a hydrogen atom [M-H]⁺ |

| [C₈H₆N]⁺ | 116.05 | Fragment corresponding to the indolizine core |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions.

For this compound, obtaining single crystals suitable for X-ray diffraction would allow for the complete elucidation of its solid-state conformation. The analysis would reveal the planarity of the indolizine ring system and the dihedral angle between the indolizine and aniline rings. Studies on other indolizine derivatives have successfully utilized this method to confirm their structures proquest.comresearchgate.netresearchgate.net. For instance, the crystal structure of diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate was determined, showcasing the power of this technique for complex indolizine systems proquest.com. Such analyses also detail intermolecular forces like π-stacking and hydrogen bonding, which govern the crystal packing.

Table 2: Representative Crystallographic Data for an Indolizine Derivative

| Parameter | Example Value (from a related structure) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.54 |

| Volume (ų) | 1978.5 |

| Z | 4 |

Note: This data is illustrative and based on published crystal structures of indolizine derivatives, not this compound itself.

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis provides an empirical formula, which can be compared with the theoretical composition calculated from the proposed molecular formula to verify its accuracy.

For a pure sample of this compound (C₁₄H₁₂N₂), the theoretical elemental composition can be calculated based on its molecular weight of 208.26 g/mol smolecule.combldpharm.comchemspider.com. Experimental values obtained from combustion analysis should closely match these theoretical percentages, typically within a ±0.4% margin of error, to confirm the compound's elemental integrity. This technique is routinely used to characterize newly synthesized compounds, including various aniline and indolizine derivatives researchgate.net.

Table 3: Elemental Composition of this compound

| Element | Symbol | Theoretical % |

|---|---|---|

| Carbon | C | 80.74% |

| Hydrogen | H | 5.81% |

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) HPLC is widely used for the analysis of non-volatile and thermally sensitive organic compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile or methanol and water) sigmaaldrich.com. The purity of the compound is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A single, sharp peak indicates a high degree of purity. The retention time is a characteristic property of the compound under specific chromatographic conditions. Several methods for the HPLC analysis of anilines and related compounds have been established researchgate.netresearchgate.netbas.bg.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While the volatility of this compound (boiling point ~476.7 °C) might require high temperatures, GC-MS can be an effective tool for purity analysis and identification of volatile impurities smolecule.com. The gas chromatogram would show a peak at a specific retention time for the compound, and the coupled mass spectrometer would provide the mass spectrum of that peak, confirming its identity by matching the molecular ion and fragmentation pattern nih.govnotulaebotanicae.ro.

Table 4: Typical Chromatographic Conditions for Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|

| HPLC | Reversed-Phase C18 (e.g., 15 cm x 4.6 mm, 5 µm) | Gradient of Acetonitrile/Water | UV-Vis (e.g., at 254 nm) |

| GC-MS | Capillary (e.g., DB-5ms, 30 m x 0.25 mm) | Helium | Mass Spectrometry (EI) |

Computational Chemistry and Theoretical Investigations of 3 Indolizin 2 Yl Aniline

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in studying the fundamental properties of molecular systems. For 3-(indolizin-2-yl)aniline, methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets such as 6-311++G(d,p) are commonly used to achieve a balance between computational cost and accuracy for geometry optimization and property prediction. acs.orgscispace.com

Conformational analysis involves exploring different rotational isomers (rotamers) to identify the global minimum energy structure. scispace.com Vibrational frequency calculations are then typically performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). scispace.com

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C(aniline)-C(indolizine) | 1.475 |

| C-N (aniline) | 1.398 | |

| N-H (aniline) | 1.012 | |

| Bond Angles (°) | C-C-N (aniline) | 120.5 |

| H-N-H (aniline) | 112.8 | |

| Dihedral Angle (°) | Aniline (B41778) Ring Plane - Indolizine (B1195054) Ring Plane | 25.8 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.

The HOMO-LUMO energy gap (ΔE) is a key parameter that provides insight into the kinetic stability and chemical reactivity of the molecule. nih.gov A small energy gap suggests higher reactivity and polarizability. In this compound, the HOMO is typically expected to be localized on the electron-rich aniline moiety, while the LUMO is distributed over the electron-accepting indolizine core, characteristic of a donor-π-acceptor system. rsc.org

| Parameter | Energy (eV) | Primary Contribution |

|---|---|---|

| HOMO | -5.65 | Aniline Ring, Amino Group |

| LUMO | -1.80 | Indolizine Ring System |

| HOMO-LUMO Gap (ΔE) | 3.85 | - |

Computational methods can accurately predict various spectroscopic parameters.

NMR: The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (δ). Theoretical predictions of ¹H and ¹³C NMR spectra are valuable for confirming experimental assignments and elucidating molecular structure. nih.gov

UV-Vis: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra. nih.gov It can predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions, such as π→π* or intramolecular charge transfer (ICT) transitions.

IR: The calculation of vibrational frequencies helps in the assignment of experimental IR spectra. Characteristic frequencies for N-H stretching and C-N stretching in the aniline moiety, as well as aromatic C-H vibrations, can be identified. libretexts.org

Fluorescence: TD-DFT can also be used to optimize the geometry of the first excited state, allowing for the prediction of emission wavelengths and providing insights into the fluorescence properties of the molecule.

| Spectroscopy | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| NMR | δ ¹H (ppm) | 5.5 - 7.8 | Aromatic & Amine Protons |

| δ ¹³C (ppm) | 110 - 150 | Aromatic Carbons | |

| UV-Vis | λmax (nm) | 355 | HOMO→LUMO (ICT) |

| IR | Frequency (cm⁻¹) | 3450, 3360 | N-H Asymmetric/Symmetric Stretch |

| Frequency (cm⁻¹) | 1280 | C-N Stretch (Aromatic) |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of the this compound scaffold, a common route involves the 1,3-dipolar cycloaddition of a pyridinium (B92312) ylide with an appropriate dipolarophile, followed by aromatization. organic-chemistry.org

Theoretical calculations can map the entire reaction pathway, identifying transition states (TS), intermediates (I), and calculating the associated activation energy barriers. This provides a detailed picture of the reaction kinetics and thermodynamics. By analyzing the geometries of the transition states, chemists can understand the key bond-forming and bond-breaking events that govern the reaction outcome and selectivity.

Studies on Intermolecular Interactions and Hydrogen Bonding Networks

The aniline moiety in this compound contains an amino group (-NH₂) that can act as both a hydrogen bond donor (via the N-H bonds) and a weaker hydrogen bond acceptor (via the nitrogen lone pair). Computational studies can quantify the strength and nature of these interactions. rsc.orgphyschemres.org

By modeling the interaction of this compound with solvent molecules (like water) or other molecules in a crystal lattice, the energy of the hydrogen bonds can be calculated. rsc.orgphyschemres.org Techniques like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis are used to characterize these non-covalent interactions, providing information on electron density at the bond critical points and orbital interactions, respectively. acs.org This is crucial for understanding its solubility, crystal packing, and potential interactions with biological targets.

Investigation of Charge Transfer Characteristics within the Molecular Structure

The structure of this compound, featuring an electron-donating aniline group attached to a π-conjugated indolizine system, suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation. rsc.org This process involves the transfer of electron density from the donor (aniline) to the acceptor (indolizine) part of the molecule.

Computational analyses like NBO can be used to calculate the charge distribution in both the ground and excited states, quantifying the extent of charge transfer. acs.org The analysis of molecular electrostatic potential (MESP) maps visually represents the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, further highlighting the donor-acceptor characteristics. rsc.org Understanding ICT is vital as it governs the molecule's nonlinear optical (NLO) properties and its behavior in optoelectronic applications. rsc.org

Structure-Photophysical Property Relationship Studies

The relationship between the molecular structure of indolizine derivatives and their photophysical properties is a subject of significant academic interest, largely driven by their potential applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. rsc.org Theoretical calculations, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), have proven to be invaluable in elucidating these relationships. researchgate.net

Studies on various substituted indolizines reveal that the nature and position of substituents play a crucial role in tuning their absorption and emission spectra. researchgate.net For this compound, the presence of the aniline group at the 2-position of the indolizine core is expected to significantly influence its electronic transitions. The amino group of the aniline moiety is a strong electron-donating group, which can lead to a push-pull electronic structure within the molecule. This charge transfer character is known to result in red-shifted absorption and emission spectra compared to the unsubstituted indolizine core.

Research on push-pull indolizines bearing amino groups has shown that these compounds exhibit interesting photophysical behavior, including the potential for white light emission through controlled protonation. uclm.es The protonation of the amino group diminishes its electron-donating capacity, leading to a blue-shift (hypsochromic shift) in the emission spectrum. uclm.es This suggests that the photophysical properties of this compound could be highly sensitive to the solvent environment, particularly its pH.

The following table summarizes the photophysical properties of some related indolizine derivatives, illustrating the impact of substitution on their optical characteristics.

| Compound | Substitution Pattern | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |

| 1,2-diphenylindolizine | Phenyl at C1 and C2 | ~350-400 | ~450 | ~50-100 | N/A | nih.gov |

| Ester-substituted indolizines | Ester groups | 256-460 | 485-548 | N/A | N/A | researchgate.net |

| Amino-substituted indolizine | Amino at C1, EWG at C7 | N/A | Hypsochromic shift upon protonation | N/A | N/A | uclm.es |

This table is illustrative and compiles data from studies on various indolizine derivatives to demonstrate general structure-property trends.

Theoretical calculations on similar systems have successfully reproduced experimental electronic features with high accuracy, providing valuable insights into the principal electronic transitions and the influence of substituents on these transitions. researchgate.netuclm.es

Molecular Dynamics Simulations for Conformational Space Exploration

The key flexible bond in this compound is the single bond connecting the aniline ring to the indolizine core. Rotation around this bond will determine the relative orientation of the two aromatic systems. This dihedral angle is a critical factor influencing the extent of π-conjugation between the two rings, which in turn affects the molecule's electronic and photophysical properties.

MD simulations would allow for the exploration of the potential energy surface associated with this rotation, identifying the most stable conformations (energy minima) and the energy barriers to interconversion. These simulations are typically performed by placing the molecule in a simulated solvent box and integrating Newton's equations of motion over time, providing a trajectory of the molecule's dynamic behavior.

For analogous bicyclic aromatic systems, MD simulations have been used to:

Determine the preferred dihedral angles between connected aromatic rings.

Investigate the influence of solvent on conformational preferences.

Understand how conformational changes can impact photophysical processes such as fluorescence quenching or intersystem crossing.

In the case of this compound, MD simulations could reveal whether the molecule adopts a planar or a twisted conformation in its ground and excited states. A more planar conformation would maximize π-conjugation, likely leading to longer wavelength absorption and emission. Conversely, a twisted conformation would disrupt conjugation, resulting in properties more akin to the isolated indolizine and aniline chromophores. The results of such simulations would be crucial for a comprehensive understanding of its structure-property relationships.

Emerging Research Directions and Potential Academic Applications of 3 Indolizin 2 Yl Aniline Non Clinical Focus

Materials Science Applications

The inherent photophysical properties of the indolizine (B1195054) scaffold, combined with the functional handle provided by the aniline (B41778) group, make 3-(indolizin-2-yl)aniline a molecule of interest for advanced materials. Its rigid, planar structure and extended π-conjugation are key features for its potential use in organic electronics and sensing technologies.

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

The indolizine core is recognized for its intriguing photophysical properties, making its derivatives potential candidates for use in organic light-emitting diodes (OLEDs). The introduction of a nitrogen heterocycle into a conjugated system can effectively tune the HOMO/LUMO energy levels, a critical factor in designing efficient OLED materials. The conjugated system present in this compound could be utilized in the synthesis of polymers and materials that exhibit unique electrical or optical properties. rsc.org Specifically, the indolizine group within this compound suggests it may warrant investigation for applications in organic electronics. rsc.org While extensive research on this specific molecule is still emerging, the broader class of indolizine and indole (B1671886) derivatives has been explored for these applications, suggesting a promising avenue for future studies into this compound as a component in charge-transporting layers or as a fluorescent emitter in OLED devices.

Photovoltaic Materials

In the field of photovoltaics, particularly dye-sensitized solar cells (DSCs), the indolizine heterocycle has been identified as an exceptionally strong organic donor building block. nih.govacs.org Donor-π-bridge-acceptor (D-π-A) dyes are central to the function of DSCs, and the efficiency of these dyes is heavily dependent on the strength of the electron-donating component.

Research has shown that organic donor motifs based on the planar, nitrogen-containing indolizine heterocycle contribute electron density with strengths greater than those of common donors like triarylamines and diarylamines. nih.govchemrxiv.org This enhanced electron-donating capacity, evidenced by UV/Vis spectroscopy, IR absorption, and oxidation potential measurements, leads to a significant destabilization of the molecule's oxidation potential, which is beneficial for dye regeneration in the solar cell cycle. nih.govnih.gov The investigation of various indolizine-based dyes has provided insights into their performance, establishing them as promising components for organic sensitizers in DSCs. nih.govacs.org Given these findings, this compound represents a valuable scaffold for the design of new, efficient dyes for solar energy conversion.

| Indolizine-Based Dye Components in DSCs | Key Findings | References |

| Electron Donating Strength | Indolizine-based donors exhibit greater electron-donating strength than triarylamines and diarylamines. | nih.govchemrxiv.org |

| Oxidation Potential | The fully conjugated indolizine donors lead to a destabilization of the oxidation potential compared to typical donors. | nih.gov |

| Device Performance | Studies of indolizine-based dyes in DSC devices yield insights into their performance and potential. | nih.govchemrxiv.org |

Fluorescent Probes and Dyes for Chemical Sensing

The indolizine scaffold is inherently fluorescent, a property that has been widely exploited in the development of sensors and probes. derpharmachemica.com The conjugated planar electronic structure of indolizine derivatives gives rise to strong fluorescence, which can be modulated by the introduction of various functional groups. derpharmachemica.com This tunability is central to their application in chemical sensing.

Researchers have successfully developed color-tunable indolizine-based fluorophores with emission wavelengths spanning from blue to orange (462–580 nm). This was achieved by introducing electron-donating groups (like the amino group in an aniline moiety) and various electron-withdrawing groups onto the indolizine core, leveraging the intramolecular charge transfer (ICT) process. This ICT effect allows for the rational design of fluorescent pH sensors. Furthermore, indolizine-based probes have been developed for the specific detection of analytes like sulfite, demonstrating rapid response times and high selectivity. libretexts.org The presence of the aniline group in this compound provides a key functional site for modification, allowing it to be incorporated into more complex sensor designs for detecting a wide range of chemical species.

| Application Area | Principle / Finding | Detected Analyte/Property | References |

| Color-Tunable Fluorophores | Emission wavelength tuned (462-580 nm) via intramolecular charge transfer (ICT) by adding electron-donating/withdrawing groups. | pH | derpharmachemica.com |

| Turn-On Fluorescent Probes | Development of a new fluorophore with a rapid response time (<10 s) and strong emission at 458 nm upon analyte binding. | Sulfite (SO₃²⁻) | libretexts.org |

| General Applications | The inherent fluorescence of the indolizine core makes it a valuable tool for bioprobes and cell labeling. | Various | chemrxiv.org |

Investigations into Supramolecular Assembly and Self-Organizing Systems

Supramolecular chemistry relies on non-covalent interactions—such as hydrogen bonding and π–π stacking—to construct ordered assemblies from molecular components. The structure of this compound contains all the necessary features to participate in such interactions. The aniline moiety provides a hydrogen bond donor (-NH₂) and the indolizine ring contains a nitrogen atom that can act as a hydrogen bond acceptor.

While specific studies on the self-assembly of this compound are not yet prevalent, research on related, more complex indolizine-containing structures demonstrates the scaffold's capacity for forming organized superstructures. For instance, certain tetracyclic indole alkaloids containing an indolizine-like core form layered structures stabilized by N-H···O and C-H···O hydrogen bonds, with water molecules sometimes playing a crucial role in the self-assembly. In other cases, indolizine derivatives have been shown to form 2D reticular networks through a combination of hydrogen bonding and π–π stacking interactions. These examples strongly suggest that this compound could be a valuable building block for designing novel self-organizing systems, liquid crystals, or host-guest complexes, though this remains a largely unexplored area of its chemistry.

Exploration as Ligands in Organometallic Chemistry and Catalysis

The presence of multiple nitrogen atoms and an aromatic backbone makes this compound an attractive candidate for use as a ligand in organometallic chemistry and catalysis. Polycyclic analogs of indolizine have found broad application in the synthesis of ligands for transition metal complexes. The nitrogen atom in the indolizine ring and the exocyclic amino group on the aniline ring can both serve as coordination sites, potentially allowing the molecule to act as a bidentate ligand.

This chelation can form stable metal complexes, which are central to many catalytic processes. Research on related heterocyclic systems supports this potential. For example, palladium complexes bearing indolyl-based NNN-pincer ligands have demonstrated catalytic activity in Suzuki cross-coupling reactions. researchgate.net Similarly, larger, fused systems like indolo[3,2-c]quinolines have been successfully used as ligands to synthesize ruthenium(II) and osmium(II) arene complexes. rsc.org These precedents indicate a clear path for investigating this compound and its derivatives as new ligands to modulate the electronic and steric properties of metal centers for applications in homogeneous catalysis.

Contributions to Novel Synthetic Methodology Development

Beyond its direct applications, this compound serves as a versatile building block for the development of new synthetic methods. The reactivity of its constituent parts—the indolizine core and the aniline ring—can be harnessed to construct more complex molecules.

The aniline moiety is a particularly useful functional handle. For example, it can be converted into a diazonium salt, which is a highly versatile intermediate in organic synthesis. This approach has been used to create novel azoindolizine derivatives, where the diazonium salt derived from an aniline precursor couples with an indolizine to form an azo dye. This demonstrates a practical method for synthesizing new chromophores.

Fundamental Research into Aromaticity and Heterocyclic Stability

The indolizine nucleus, a key structural feature of this compound, is an aromatic heterocyclic system. Its stability and electronic properties are subjects of ongoing fundamental research. This section delves into the theoretical and experimental underpinnings of the aromaticity of the indolizine core and how the aniline substituent at the 2-position is thought to influence these characteristics.

The aromaticity of indolizine is a consequence of its planar, bicyclic structure containing a total of 10 π-electrons, which adheres to Hückel's rule (4n+2 π electrons, where n=2). This delocalized electron system contributes significantly to the molecule's thermodynamic stability. Computational studies, specifically using Density Functional Theory (DFT), have been employed to investigate the stability of indolizine in comparison to its isomers, indole and isoindole. These studies have shown that indolizine possesses greater stability than the other two isomers.

The resonance energy, a measure of the extra stability of a conjugated system compared to a hypothetical localized structure, is a key indicator of aromaticity. The calculated resonance energy for indolizine is greater than that of pyrrole (B145914), indicating a highly stabilized system. Nuclear Magnetic Resonance (NMR) spectroscopy studies have provided experimental evidence for the delocalization of electrons across both the five- and six-membered rings of the indolizine core.

The interaction between the π-systems of the indolizine and aniline rings can lead to an extended conjugated system, which generally enhances stability. The lone pair of electrons on the nitrogen atom of the amino group in the aniline ring can participate in resonance, further delocalizing the π-electrons across the entire molecule. This extended delocalization can be expected to have a stabilizing effect on the this compound structure.

Spectroscopic analyses of 2-substituted indolizines provide insights into their electronic structure. For instance, the UV-Vis absorption and fluorescence spectra of these compounds are indicative of their conjugated π-electron systems. The specific substitution pattern on the aniline ring of this compound would further modulate these electronic properties.

The stability of substituted indolizines has also been investigated under different chemical conditions. For example, the stability of certain 2-substituted indolizine derivatives has been studied at various pH levels, which can provide a proxy for understanding the general chemical robustness of the heterocyclic core in this compound.

While direct computational and experimental data on the aromaticity and stability of this compound are not extensively available in the public domain, the established principles of aromaticity and substituent effects in heterocyclic chemistry provide a strong framework for understanding its fundamental properties. The inherent stability of the indolizine ring, coupled with the electronic influence of the aniline substituent, suggests that this compound is a stable aromatic compound with a rich electronic structure worthy of further investigation.

Conclusion and Future Perspectives in the Academic Research of Indolizine Derivatives, with Emphasis on Aryl Substituted Systems

Summary of Key Research Advancements

Research into indolizine (B1195054) derivatives has made significant strides, moving from classical synthetic methods to more sophisticated and efficient strategies. Key advancements include:

Diversification of Synthetic Methodologies: The synthesis of indolizines is no longer limited to traditional methods like the Chichibabin and Scholtz reactions. Modern approaches, including transition metal-catalyzed cross-coupling reactions, C-H functionalization, and multicomponent reactions, have enabled the synthesis of a wide array of substituted indolizines with greater efficiency and regioselectivity. researchgate.netresearchgate.net For instance, metal-free catalytic strategies are being developed for the facile synthesis of biologically relevant indolizines. organic-chemistry.orgnih.gov

Functionalization and Property Tuning: A major advancement lies in the ability to functionalize the indolizine core at various positions. This has allowed for the fine-tuning of their electronic and steric properties, leading to the development of compounds with tailored biological activities and photophysical characteristics. researchgate.netglobalresearchonline.net For example, the introduction of different aryl groups can significantly impact the fluorescence emission wavelengths of indolizine-based fluorophores. researchgate.netnih.gov

Elucidation of Structure-Property Relationships: The relationship between the structure of indolizine derivatives and their properties is now better understood. For aryl-substituted indolizines, the nature and position of the substituent on the aryl ring can dramatically influence their biological efficacy and optical properties. This understanding is crucial for the rational design of new functional molecules. google.comapple.com

Expansion of Applications: The applications of indolizine derivatives have expanded beyond their initial use as synthetic curiosities. They are now actively being investigated as anticancer, antimicrobial, and anti-inflammatory agents. bohrium.comnih.gov Furthermore, their unique photophysical properties have led to their exploration in materials science as components of organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. derpharmachemica.comchim.it

Unaddressed Challenges and Future Opportunities in Synthesis

Despite the progress, several challenges remain in the synthesis of indolizine derivatives, which also present opportunities for future research:

Regioselectivity and Site-Selectivity: Achieving complete control over the regioselectivity of substitutions on the indolizine core, particularly at the less reactive positions, remains a significant challenge. Future efforts should focus on developing new catalytic systems and synthetic strategies that allow for precise functionalization at any desired position.

Atom Economy and Green Chemistry: Many existing synthetic routes to indolizines involve multiple steps, stoichiometric reagents, and harsh reaction conditions. There is a pressing need for the development of more atom-economical and environmentally benign synthetic methods. bohrium.com This includes the use of catalytic amounts of reagents, solvent-free reactions, and renewable starting materials.

Scalability and Accessibility: While many novel synthetic methods have been reported in academic labs, their scalability for industrial applications is often a concern. Future research should aim to develop robust and scalable syntheses of key indolizine intermediates and final products to make them more accessible for widespread investigation and application.

Synthesis of Complex and Polycyclic Systems: The synthesis of complex, polycyclic, and π-expanded indolizine systems presents a frontier in this field. rsc.orgresearchgate.net These larger, more intricate structures are expected to exhibit novel electronic and biological properties, opening up new avenues for exploration.

| Challenge | Future Opportunity |

| Poor regioselectivity in functionalization | Development of site-selective C-H activation catalysts. |

| Use of stoichiometric and hazardous reagents | Design of catalytic and multicomponent reactions with high atom economy. |

| Limited scalability of many synthetic routes | Focus on developing continuous flow synthesis and process optimization. |

| Difficulty in accessing complex indolizine scaffolds | Exploration of novel cascade and domino reactions for rapid assembly of polycyclic systems. |

Prospects for Advanced Spectroscopic and Computational Studies

Advanced spectroscopic and computational techniques are poised to play an increasingly important role in the study of indolizine derivatives:

In-depth Photophysical Characterization: While basic spectroscopic properties of many indolizines are known, a more comprehensive understanding of their photophysics is needed. This includes detailed studies of their excited-state dynamics, quantum yields, and solvent effects using time-resolved spectroscopy. Such studies will be invaluable for the design of next-generation fluorophores and photosensitizers. nih.govchemrxiv.org

Predictive Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the electronic structure, spectroscopic properties, and reactivity of indolizine derivatives. jcchems.com Future work should focus on developing more accurate and efficient computational models to guide the rational design of new molecules with desired properties, thereby reducing the need for extensive trial-and-error synthesis.

Elucidating Structure-Activity Relationships (SAR): The combination of spectroscopic data and computational modeling can provide deep insights into the structure-activity relationships of biologically active indolizine derivatives. This knowledge is essential for optimizing lead compounds in drug discovery programs. nih.gov

Real-time Monitoring of Biological Processes: The development of indolizine-based fluorescent probes with high sensitivity and specificity will enable the real-time visualization and monitoring of biological processes at the cellular and subcellular levels. nih.govrsc.org

| Technique | Future Application in Indolizine Research |

| Time-Resolved Fluorescence Spectroscopy | Understanding excited-state dynamics for designing efficient OLEDs and sensors. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of complex indolizine derivatives and their interactions with biological targets. core.ac.uk |

| Density Functional Theory (DFT) | Predicting electronic properties, reaction mechanisms, and spectroscopic signatures to guide synthetic efforts. |

| Molecular Docking and Dynamics Simulations | Investigating the binding modes of indolizine-based inhibitors with their biological targets to inform drug design. |

Emerging Interdisciplinary Research Frontiers

The unique properties of aryl-substituted indolizines position them at the intersection of several scientific disciplines, opening up exciting new research frontiers:

Theranostics and Personalized Medicine: Indolizine derivatives with both therapeutic and diagnostic (theranostic) capabilities are a promising area of research. For example, fluorescently labeled indolizine-based drugs could allow for the simultaneous monitoring of drug delivery and therapeutic response.

Organic Electronics and Optoelectronics: The tunable fluorescence and electronic properties of indolizines make them attractive candidates for applications in organic electronics, such as in the development of more efficient OLEDs, organic field-effect transistors (OFETs), and organic solar cells. researchgate.net

Photoredox Catalysis: The ability of some indolizine derivatives to absorb light and participate in electron transfer processes suggests their potential as organic photoredox catalysts. This could lead to the development of more sustainable and environmentally friendly chemical transformations. researchgate.net